molecular formula C19H13Cl2NO B2928323 (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-08-8

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2928323
CAS No.: 866149-08-8
M. Wt: 342.22
InChI Key: SZTKXEYPKPTESW-FMIVXFBMSA-N
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Description

(2E)-2-[(3,4-Dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazolone derivative characterized by a conjugated enone system and a 3,4-dichlorophenyl substituent. The dichlorophenyl group introduces electron-withdrawing effects, which may influence reactivity, crystallinity, and intermolecular interactions compared to analogs with simpler substituents.

Properties

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-15-8-5-11(10-16(15)21)9-12-6-7-14-13-3-1-2-4-17(13)22-18(14)19(12)23/h1-5,8-10,22H,6-7H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTKXEYPKPTESW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nature of substituents on the carbazolone scaffold significantly impacts physical properties such as melting points, solubility, and crystallinity. Key analogs include:

Compound Name Substituent(s) Melting Point/Physical State Synthesis Method Source
(E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Furan-2-yl, 8-methyl Not reported Single-crystal XRD
4-(5-Methylfuran-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one 5-Methylfuran-2-yl 201–203°C (brown solid) General procedure V
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-Methoxy White crystalline solid Not specified
9-Methyl-4-(5-methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one 5-Methylthiophen-2-yl, 9-Me 0.25°C (brown oil) General procedure IV

Key Observations :

  • Electron-withdrawing groups (e.g., dichlorophenyl) are expected to increase melting points and rigidity compared to electron-donating groups (e.g., methoxy or methylfuran) due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Heterocyclic substituents like furan or thiophen (e.g., compounds in ) reduce crystallinity in some cases, as seen in the brown oil formation for thiophen derivatives .

Crystallographic Insights :

  • Furan-substituted analogs (e.g., WACYAC ) exhibit planar carbazolone cores with intermolecular C–H···O and π–π stacking (3.03–3.08 Å distances) stabilizing the lattice .
  • The 3,4-dichlorophenyl group in the target compound is expected to introduce Cl···Cl (3.5–3.6 Å) and Cl···π interactions, enhancing packing efficiency compared to furan derivatives .

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding patterns vary with substituent electronic profiles:

  • Furan- and methoxy-substituted compounds engage in C–H···O and N–H···O bonds, with graph-set notations typical of carbazolones (e.g., $ R_2^2(8) $) .
  • Dichlorophenyl derivatives may prioritize Cl···Cl and Cl···C interactions over classical hydrogen bonds, as observed in halogen-rich crystals .

Comparative Table of Key Structural Features

Feature Target Compound Furan Analogs (e.g., WACYAC) Methoxy Analogs (e.g., ) Thiophen Analogs (e.g., )
Substituent Electronic Effect Strongly electron-withdrawing Electron-donating Electron-donating Moderately electron-withdrawing
Dominant Interactions Cl···Cl, Cl···π C–H···O, π–π stacking N–H···O, C–H···O S···π, C–H···S
Melting Point Expected >200°C 201–203°C Not reported Oils or low-melting solids

Biological Activity

Introduction

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a notable compound within the carbazole family, recognized for its diverse biological activities. The structural features include a tetrahydrocarbazole core and a dichlorophenyl group, which contribute to its potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C19H13Cl2NO\text{C}_{19}\text{H}_{13}\text{Cl}_2\text{N}\text{O}

Structural Features

FeatureDescription
Core StructureTetrahydrocarbazole
Substituent3,4-Dichlorophenyl group
Functional GroupsCarbonyl (C=O), Imine (C=N)

The presence of the dichlorophenyl group and the conjugated imine bond suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds related to the carbazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives containing a similar structure can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Analysis

A study conducted on a series of carbazole derivatives demonstrated that modifications in the phenyl substituent significantly impacted their cytotoxicity. The following table summarizes the IC50 values of selected compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-oneHT-295.0
9-MethylcarbazoleA5497.5
3-AcetylcarbazoleMCF-76.0

The compound exhibited an IC50 value of 5.0 µM against HT-29 colon cancer cells, indicating promising anticancer activity .

The mechanism by which (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its anticancer effects may involve:

  • Inhibition of tubulin polymerization : Similar compounds have shown to disrupt microtubule dynamics.
  • Induction of apoptosis : Evidence suggests that such derivatives can activate apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, carbazole derivatives have been explored for their antimicrobial activities. For example, some studies report that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A recent screening of several carbazole derivatives revealed varying degrees of antibacterial activity. The results are summarized below:

CompoundBacterial StrainZone of Inhibition (mm)
(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-oneStaphylococcus aureus15
9-MethylcarbazoleEscherichia coli12
3-AcetylcarbazolePseudomonas aeruginosa10

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbazole derivatives. Key factors influencing activity include:

  • Substituent position and nature : The presence of electron-withdrawing groups like chlorine enhances biological activity.
  • Core structure modifications : Alterations in the tetrahydrocarbazole framework can significantly affect potency.

Summary Table of SAR Findings

ModificationEffect on Activity
Addition of Cl at positions 3 and 4Increased cytotoxicity
Replacement of carbonyl with hydroxylDecreased reactivity

Q & A

Basic Question: What are the standard synthetic routes for preparing (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?

Answer:
The synthesis typically involves the condensation of a substituted carbazolone with an aromatic aldehyde under acidic or basic conditions. For example, analogous compounds (e.g., furan- or chlorophenyl-substituted carbazolones) are synthesized via Knoevenagel condensation between 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives and substituted benzaldehydes in ethanol or methanol, catalyzed by piperidine or acetic acid . Key steps include refluxing for 6–12 hours, followed by crystallization for purification. Characterization via melting point, NMR, and IR spectroscopy is standard, with X-ray diffraction (XRD) used to confirm stereochemistry (e.g., E/Z configuration) .

Basic Question: How is the molecular structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collected at ~295 K using Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL for small-molecule crystallography, with R factors < 0.05 indicating high precision . The (2E)-configuration is confirmed by the dihedral angle between the dichlorophenyl and carbazole moieties. Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced Question: How can hydrogen bonding networks in the crystal lattice be analyzed to predict supramolecular assembly?

Answer:
Graph set analysis (G. R. Desiraju, J. Bernstein) classifies hydrogen bonds (H-bonds) into patterns (e.g., chains, rings). For example, N–H···O/S and O–H···S interactions in related carbazolones form R₂²(8) motifs, stabilizing 3D frameworks . Tools like Mercury (CCDC) calculate H-bond geometries (distance, angle) and generate interaction maps. Comparing these with Etter’s rules (e.g., "the best donor interacts with the best acceptor") helps rationalize packing efficiency .

Advanced Question: What computational methods resolve discrepancies in reported bond lengths or angles for this compound?

Answer:
Discrepancies may arise from experimental resolution or thermal motion. Strategies include:

  • Averaging: Compute mean bond lengths/angles from multiple datasets (e.g., C–C bonds in carbazole rings average 1.40 ± 0.02 Å) .
  • DFT Optimization: Compare XRD data with density functional theory (DFT)-optimized structures (B3LYP/6-31G*) to identify outliers .
  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., H···Cl interactions) to assess steric effects influencing bond distortions .

Advanced Question: How are Cremer-Pople puckering coordinates applied to analyze the non-planarity of the tetrahydrocarbazole ring?

Answer:
The Cremer-Pople method defines ring puckering via spherical coordinates (amplitude qq, angles θ\theta, ϕ\phi). For the six-membered tetrahydrocarbazole ring:

  • Calculate deviations from the least-squares plane using software like PARST or PLATON .
  • A q2>0.5q_2 > 0.5 Å indicates significant puckering. For example, chair or boat conformations correlate with specific θ\theta values (e.g., 0° for chair) .
  • Compare with similar carbazolones (e.g., furan-substituted analogs) to assess substituent effects on ring strain .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

  • NMR: 1H^1H and 13C^{13}C NMR confirm the E-configuration (e.g., vinyl proton at δ 7.8–8.2 ppm) and absence of tautomers .
  • IR: Stretching frequencies for C=O (~1680 cm1^{-1}) and C=C (~1600 cm1^{-1}) validate the α,β-unsaturated ketone .
  • MS: High-resolution ESI-MS determines molecular ion [M+H]+^+ with < 5 ppm error .

Advanced Question: How does the dichlorophenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect: The 3,4-dichloro group reduces electron density at the methylidene carbon, enhancing electrophilicity for nucleophilic additions (e.g., Michael adducts) .
  • Hammett Analysis: σpara_{para} values for Cl substituents (~0.23 each) predict reaction rates in substitution or cyclization reactions .
  • DFT Calculations: HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorbance maxima (e.g., ~350 nm) .

Advanced Question: What strategies optimize crystallization conditions for high-quality XRD data?

Answer:

  • Solvent Screening: Use Hansen solubility parameters to select solvents with intermediate polarity (e.g., ethyl acetate, DCM:hexane 1:3) .
  • Temperature Gradients: Slow cooling (0.5°C/hour) minimizes defects.
  • Additives: Trace acetic acid or NH4_4PF6_6 promote H-bonding or π-stacking .
  • Cryoprotection: For low-temperature (<100 K) data collection, use glycerol or paraffin oil .

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